molecular formula C45H53ClF4N9O19PS B130373 Efavirenz, emtricitabine, and tenofovir disoproxil fumarate CAS No. 731772-50-2

Efavirenz, emtricitabine, and tenofovir disoproxil fumarate

货号 B130373
CAS 编号: 731772-50-2
分子量: 1198.4 g/mol
InChI 键: QDRMCFDXPIEYGX-NWRGJBOJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of the triple combination tablet has not been detailed in the provided papers. However, the pharmacokinetic trial in healthy volunteers demonstrated bioequivalence to the concomitant administration of the individual agents, suggesting that the fixed-dose combination is effectively delivering the drugs in a manner similar to their separate administration .

Molecular Structure Analysis

The molecular structure of the combination involves efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI); emtricitabine, a nucleoside reverse transcriptase inhibitor (NRTI) analog of cytidine; and tenofovir disoproxil fumarate, an NRTI analog of adenosine monophosphate . These components work synergistically to inhibit HIV replication by interfering with the reverse transcriptase enzyme, which is crucial for the synthesis of new virions .

Chemical Reactions Analysis

The combination of efavirenz, emtricitabine, and tenofovir disoproxil fumarate inhibits the activity of HIV reverse transcriptase by competing with natural deoxyribonucleosides for incorporation into the growing viral DNA chain, resulting in early chain termination . The synergistic anti-HIV-1 activity of the combination has been demonstrated in vitro, with the drugs working together to enhance the formation of dead-end complexes by HIV-1 reverse transcriptase, thereby inhibiting viral replication more effectively than any of the drugs alone .

Physical and Chemical Properties Analysis

The physical and chemical properties of the individual components have been characterized using a stability-indicating UPLC method, which allows for the simultaneous separation and estimation of emtricitabine, efavirenz, and tenofovir disoproxil fumarate in bulk drug mix and pharmaceutical dosage forms . This method ensures that the drugs are stable and can be accurately quantified for therapeutic use. The retention times for emtricitabine, efavirenz, and tenofovir disoproxil fumarate were approximately 0.68, 2.10, and 1.34 minutes, respectively, indicating rapid detection and quantification capabilities .

科学研究应用

在HIV治疗中的功效

Efavirenz、emtricitabine和替诺福韦二丙酸酯(TDF)主要用于治疗HIV-1感染。研究表明它们在实现病毒抑制方面的功效。例如,一项比较利比韦林与依非韦伦的研究,每种药物均与替诺福韦二丙酸酯和恩曲他滨结合,发现利比韦林显示出非劣效性,且具有更有利的安全性和耐受性(Molina et al., 2011)。另一项研究突出了多拉韦林/拉米夫定/替诺福韦二丙酸酯与依非韦伦/恩曲他滨/替诺福韦二丙酸酯在第48周的非劣效抗逆转录病毒功效(Orkin et al., 2018)

生物等效性研究

还进行了关于依非韦伦/恩曲他滨/替诺福韦二丙酸酯单片剂与其各个成分单独给药的生物等效性的研究。一项研究发现,这种联合制剂具有生物等效性,为治疗提供了便利选择(Mathias et al., 2007)

治疗原始性和转换研究

在治疗原始患者和从其他方案转换的患者中,依非韦伦/恩曲他滨/替诺福韦二丙酸酯已被评估其有效性和安全性。例如,一项关于从依非韦伦、恩曲他滨和替诺福韦二丙酸酯转换为替诺福韦阿拉芬胺联合利比韦林和恩曲他滨治疗病毒抑制成年人的研究发现,这种转换在维持病毒抑制方面非劣效(Dejesus et al., 2017)

与其他治疗方案的比较

已进行了与其他治疗方案的比较研究,以评估依非韦伦/恩曲他滨/替诺福韦二丙酸酯的相对功效和安全性。一项比较它与依利巴韦尔/可必利韦/恩曲他滨/替诺福韦二丙酸酯用于HIV-1感染的初始治疗的研究表明,在第96周具有类似的长期安全性和功效(Zolopa et al., 2013)

在特殊人群中的研究

该方案还在特定人群和不同条件下进行了研究,例如一项报告了该药物联合应用导致急性肝功能衰竭的病例(Qayyum et al., 2012)

安全和危害

Efavirenz/emtricitabine/tenofovir DF can cause serious, life-threatening side effects. These include a buildup of lactic acid in the blood (lactic acidosis), liver problems, severe skin rash and allergic reactions, mental health problems, and new or worsening kidney problems, including kidney failure . Rarely, this drug may cause a swollen liver and a buildup of acid in the blood .

属性

IUPAC Name

4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one;[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid;(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N5O10P.C14H9ClF3NO2.C8H10FN3O3S.C4H4O4/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8;9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5;5-3(6)1-2-4(7)8/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);3-4,7-8H,1-2H2,(H,19,20);1,5-6,13H,2-3H2,(H2,10,11,14);1-2H,(H,5,6)(H,7,8)/b;;;2-1+/t14-;13-;5-,6+;/m100./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDRMCFDXPIEYGX-NWRGJBOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F.C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C.C1CC1C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F.C1[C@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)N)F.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H53ClF4N9O19PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1198.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atripla

CAS RN

731772-50-2
Record name Efavirenz-emtricitabine-tenofovir disoproxil fumarate mixt.
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731772-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Efavirenz mixture with emtricitabine, tenofovir and disoproxil fumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0731772502
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Efavirenz, emtricitabine, and tenofovir disoproxil fumarate
Reactant of Route 2
Efavirenz, emtricitabine, and tenofovir disoproxil fumarate
Reactant of Route 3
Efavirenz, emtricitabine, and tenofovir disoproxil fumarate
Reactant of Route 4
Efavirenz, emtricitabine, and tenofovir disoproxil fumarate
Reactant of Route 5
Efavirenz, emtricitabine, and tenofovir disoproxil fumarate
Reactant of Route 6
Efavirenz, emtricitabine, and tenofovir disoproxil fumarate

Citations

For This Compound
637
Citations
WDF Venter, S Sokhela, B Simmons, M Moorhouse… - The lancet HIV, 2020 - thelancet.com
Background ADVANCE compared the efficacy and safety of two antiretroviral first-line combinations (dolutegravir combined with emtricitabine and either tenofovir disoproxil fumarate or …
Number of citations: 169 www.thelancet.com
S Lockman, SS Brummel, L Ziemba… - The Lancet, 2021 - thelancet.com
Background Antiretroviral therapy (ART) during pregnancy is important for both maternal health and prevention of perinatal HIV-1 transmission; however adequate data on the safety …
Number of citations: 88 www.thelancet.com
E DeJesus, M Ramgopal, G Crofoot, P Ruane… - The Lancet …, 2017 - thelancet.com
Background Tenofovir alafenamide is a prodrug that reduces tenofovir plasma concentrations by 90% compared with tenofovir disoproxil fumarate, thereby decreasing bone and renal …
Number of citations: 63 www.thelancet.com
E DeJesus, B Young, JO Morales-Ramirez… - JAIDS Journal of …, 2009 - journals.lww.com
Objective: To evaluate a simplification strategy for HIV-1-infected patients virologically suppressed on antiretroviral therapy (ART) by switching to a single-tablet regimen consisting of …
Number of citations: 183 journals.lww.com
R Bedimo, L Rosenblatt, J Myers - HIV clinical trials, 2016 - Taylor & Francis
Background: Tenofovir disoproxil fumarate (TDF) is a component of many combinations of antiretroviral treatment (ART) regimens. Although potent and generally well tolerated, TDF …
Number of citations: 36 www.tandfonline.com
ED Deeks, CM Perry - Drugs, 2010 - Springer
The non-nucleoside reverse transcriptase inhibitor, efavirenz, and the two nucleoside reverse transcriptase inhibitors, emtricitabine and tenofovir disoproxil fumarate (tenofovir DF) are …
Number of citations: 81 link.springer.com
WK Kabbara, WH Ramadan - Journal of infection and public health, 2015 - Elsevier
This paper reviews the current literature and information on the combination drug Complera™ (rilpivirine/emtricitabine/tenofovir disoproxil fumarate) that was approved by the Food and …
Number of citations: 21 www.sciencedirect.com
M Goicoechea, B Best - Expert Opinion on Pharmacotherapy, 2007 - Taylor & Francis
ATRIPLA™ (Bristol-Myers Squibb and Gilead Sciences) is a complete regimen in a single, fixed-dose combination tablet that contains: efavirenz 600 mg, emtricitabine 200 mg and …
Number of citations: 51 www.tandfonline.com
S Qayyum, H Dong, D Kovacic, S Sohail… - Current drug …, 2012 - ingentaconnect.com
A single pill daily fixed dose combination of Efavirenz, Emtricitabine, and Tenofovir Disoproxil Fumarate (EFV/FTC/TDF) provides a potent and convenient treatment option for HIV/AIDS. …
Number of citations: 12 www.ingentaconnect.com
KH Mayer, JM Molina, MA Thompson, PL Anderson… - The Lancet, 2020 - thelancet.com
Background Tenofovir alafenamide shows high antiviral efficacy and improved renal and bone safety compared with tenofovir disoproxil fumarate when used for HIV treatment. Here, we …
Number of citations: 296 www.thelancet.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。